Deoxycholic acid-d6
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Overview
Description
Deoxycholic acid-d6, also known as Cholanoic Acid-d6 or Desoxycholic acid-d6, is a deuterium-labeled derivative of deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by the intestinal bacteria from cholic acid. It plays a crucial role in the emulsification of fats for absorption in the intestine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of deoxycholic acid-d6 involves the deuteration of deoxycholic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound can be achieved through the microbial fermentation of phytosterols, followed by chemical deuteration. This method ensures a high yield and purity of the final product. The process involves several steps, including microbial transformation, extraction, purification, and deuteration .
Chemical Reactions Analysis
Types of Reactions
Deoxycholic acid-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form keto derivatives.
Reduction: Reduction reactions can convert keto derivatives back to this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound. These derivatives are valuable in further research and industrial applications .
Scientific Research Applications
Deoxycholic acid-d6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of bile acids.
Biology: Helps in studying the role of bile acids in cellular processes and their interactions with receptors.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Employed in the development of new drugs and therapeutic agents targeting bile acid pathways .
Mechanism of Action
Deoxycholic acid-d6 exerts its effects by activating the G protein-coupled bile acid receptor TGR5. This activation stimulates brown adipose tissue thermogenic activity, leading to increased energy expenditure. Additionally, this compound disrupts cell membranes in adipocytes, causing adipocytolysis and subsequent clearance of adipose tissue remnants by macrophages .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid that is metabolized to deoxycholic acid by intestinal bacteria.
Chenodeoxycholic Acid: Another primary bile acid that is metabolized to lithocholic acid.
Lithocholic Acid: A secondary bile acid derived from chenodeoxycholic acid.
Ursodeoxycholic Acid: A secondary bile acid used in the treatment of certain liver diseases
Uniqueness
Deoxycholic acid-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct signature that can be easily tracked in metabolic studies, allowing for precise quantification and analysis of bile acid pathways .
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
399.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D |
InChI Key |
KXGVEGMKQFWNSR-QYXIWQAASA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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